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molecular formula C24H28N2O4 B8473605 ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate

ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate

Cat. No. B8473605
M. Wt: 408.5 g/mol
InChI Key: JZKNBGRZLPBHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642768B2

Procedure details

A solution of aqueous 2N NaOH (2.00 ml) is added to a stirred solution of ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoate (0.11 g, 269.28 μmol) in THF:MeOH (2.4 ml:1.2 ml). After 16 hours at ambient temperature, the organic solvent is removed under reduced pressure and the residue is diluted with water, acidified to pH 7 with 1N HCl, and extracted twice with ethyl acetate. The organic layers are combined with aqueous layer and concentrated under reduced pressure. The resulting solids are triturated with 1:1 mixture of acetonitrile and ethanol to give white slurry that is filtered through Celite™ bed. The filtrate is concentrated under reduced pressure and the precipitate is triturated with acetone and filtered to afford the title compound as an off-white solid (99 mg, 99%). Mass spectrum (m/z): 381.2 (M+1).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([CH3:32])[C:14]=1[NH:15][C:16](=[O:31])[C:17]1[CH:22]=[C:21]([N:23]2[CH2:28][CH2:27][C:26](=[O:29])[CH2:25][CH2:24]2)[CH:20]=[CH:19][C:18]=1[CH3:30])[C:7]([O:9]CC)=[O:8].CO>C1COCC1>[CH3:32][C:13]1[CH:12]=[C:6]([CH:5]=[C:4]([CH3:3])[C:14]=1[NH:15][C:16](=[O:31])[C:17]1[CH:22]=[C:21]([N:23]2[CH2:24][CH2:25][C:26](=[O:29])[CH2:27][CH2:28]2)[CH:20]=[CH:19][C:18]=1[CH3:30])[C:7]([OH:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.11 g
Type
reactant
Smiles
CC=1C=C(C(=O)OCC)C=C(C1NC(C1=C(C=CC(=C1)N1CCC(CC1)=O)C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solids are triturated with 1:1 mixture of acetonitrile and ethanol
CUSTOM
Type
CUSTOM
Details
to give white slurry that
FILTRATION
Type
FILTRATION
Details
is filtered through Celite™ bed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the precipitate is triturated with acetone
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=C(C1NC(C1=C(C=CC(=C1)N1CCC(CC1)=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 99 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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